molecular formula C13H18F3NO B7975313 3-(Hexyloxy)-5-(trifluoromethyl)aniline

3-(Hexyloxy)-5-(trifluoromethyl)aniline

Cat. No.: B7975313
M. Wt: 261.28 g/mol
InChI Key: QTAUGTSJXFTGMU-UHFFFAOYSA-N
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Description

3-(Hexyloxy)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group and a hexyloxy group attached to an aniline ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents, such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into aromatic compounds . The reaction conditions often involve the use of radical initiators and specific solvents to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of 3-(Hexyloxy)-5-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hexyloxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.

Scientific Research Applications

3-(Hexyloxy)-5-(trifluoromethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Hexyloxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hexyloxy)-5-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl and hexyloxy groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-hexoxy-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO/c1-2-3-4-5-6-18-12-8-10(13(14,15)16)7-11(17)9-12/h7-9H,2-6,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAUGTSJXFTGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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